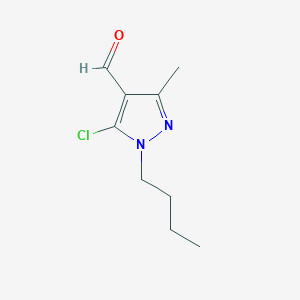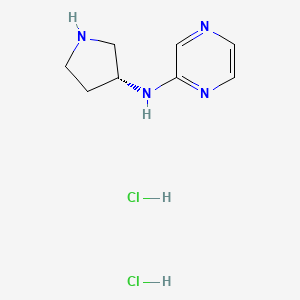
(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:
Formation of Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Pyrazine Group: The pyrazine group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives as starting materials.
Coupling Reaction: The pyrrolidine and pyrazine moieties are coupled through amination reactions, forming the desired compound.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a sequential manner.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine or pyrrolidine derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic effects in treating certain medical conditions.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
相似化合物的比较
Similar Compounds
(S)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N-(Pyrrolidin-3-yl)pyrazin-2-amine: The free base form without the dihydrochloride salt.
Uniqueness
®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic profiles compared to its enantiomer or other similar compounds.
属性
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXOUIVXZWSQS-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(BENZYLSULFANYL)-N-(4-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2635643.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)
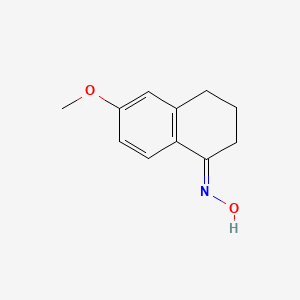
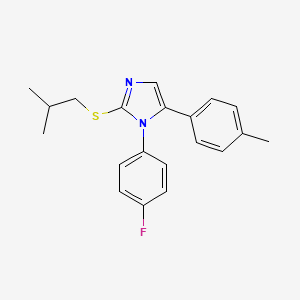
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)
![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)

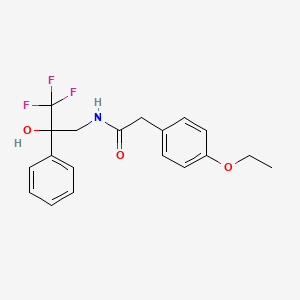
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)
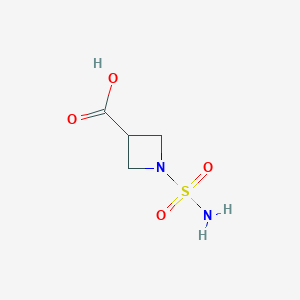
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2635662.png)
